2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide
Overview
Description
2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide is a useful research compound. Its molecular formula is C16H25N3O and its molecular weight is 275.39 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Many compounds with a pyrrolidine ring are involved in a wide range of biochemical pathways due to their versatile structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Compounds with a pyrrolidine ring generally have good bioavailability due to their ability to form stable conformations and resist metabolic breakdown .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Many pyrrolidine derivatives have shown various biological activities, including anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure, particularly the pyrrolidine ring, may help it resist degradation and maintain its activity in different environments .
Biochemical Analysis
Biochemical Properties
2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and stereochemistry . This compound has been shown to interact with specific enzymes and proteins, potentially inhibiting or activating their functions. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis . Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, further affecting cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific targets with high affinity, leading to the modulation of their activity . This binding can result in the inhibition or activation of enzymes, which in turn affects various biochemical pathways. Additionally, the compound’s influence on gene expression can lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding the compound’s role in these pathways is essential for elucidating its potential therapeutic effects and optimizing its use in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-2-methyl-N-(3-pyrrolidin-1-ylphenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-9-16(2,17)15(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12H,3-5,9-11,17H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUEDLWFJRVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.